molecular formula C24H21F3N6OS2 B11223743 2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone

2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone

Cat. No.: B11223743
M. Wt: 530.6 g/mol
InChI Key: JXVXAPGFAMTKIN-UHFFFAOYSA-N
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Description

2-[2-[(2-Sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone is a structurally complex heterocyclic compound featuring three key motifs:

  • Quinazolinone-thiazole core: A 2-sulfanylidene-1H-quinazolin-4-yl group linked via an amino bridge to a 1,3-thiazol-4-yl ring.
  • Ethanone linker: Connects the thiazole and piperazine moieties, influencing molecular conformation.

This compound’s design suggests applications in medicinal chemistry, leveraging the quinazolinone’s known bioactivity (e.g., kinase inhibition) and the piperazine’s role in enhancing pharmacokinetics .

Properties

Molecular Formula

C24H21F3N6OS2

Molecular Weight

530.6 g/mol

IUPAC Name

2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C24H21F3N6OS2/c25-24(26,27)15-4-3-5-17(12-15)32-8-10-33(11-9-32)20(34)13-16-14-36-23(28-16)31-21-18-6-1-2-7-19(18)29-22(35)30-21/h1-7,12,14H,8-11,13H2,(H2,28,29,30,31,35)

InChI Key

JXVXAPGFAMTKIN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)CC3=CSC(=N3)NC4=NC(=S)NC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline and thiazole intermediates, followed by their coupling with the piperazine derivative.

    Quinazoline Intermediate Synthesis: The quinazoline moiety can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.

    Thiazole Intermediate Synthesis: The thiazole ring can be constructed via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reaction: The final step involves the coupling of the quinazoline and thiazole intermediates with the piperazine derivative under basic conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of multi-functional organic molecules.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural components suggest it may interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. The presence of the quinazoline and piperazine moieties suggests it could have activity against certain diseases, including cancer and neurological disorders.

Industry

In the industrial sector, the compound’s unique properties make it a candidate for the development of new materials, such as polymers or coatings with specific functional attributes.

Mechanism of Action

The mechanism of action of 2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one is not fully understood. it is believed to interact with molecular targets through its quinazoline and piperazine moieties. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Structural Similarities and Variations

The compound shares structural motifs with several piperazine-linked heterocycles (Table 1). Key comparisons include:

Compound Name / ID Core Structure Piperazine Substituent Linker Type Key Differences Reference
Target Compound Quinazolinone-thiazole 3-(Trifluoromethyl)phenyl Ethanone Unique quinazolinone-thiazole core -
2-((1-substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone Tetrazole-thio Phenylsulfonyl Ethanone Tetrazole replaces thiazole-quinazolinone
[4-(R-sulfonyl)piperazin-1-yl]-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one Benzothiazinone Sulfonyl Direct bond Nitro/CF₃ groups; no thiazole
{2-[(3,4-Dimethylphenyl)amino]-1,3-thiazol-4-yl}[4-(diphenylmethyl)piperazin-1-yl]methanone Thiazole Diphenylmethyl Methanone Diphenylmethyl vs. CF₃-phenyl
4-(1H-pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Pyrazole 4-(Trifluoromethyl)phenyl Butanone Pyrazole core; longer linker
2-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-yl]-1-(4-methylsulfonylpiperazin-1-yl)ethanone Pyrazole Methylsulfonyl Ethanone Pyrazole core; sulfonyl substituent

Key Observations :

  • Piperazine Substituents : The 3-(trifluoromethyl)phenyl group enhances lipophilicity and metabolic stability compared to diphenylmethyl () or sulfonyl groups () .
  • Linker Flexibility: Ethanone provides moderate conformational flexibility versus rigid methanone () or extended butanone () .
Physicochemical Properties
  • Solubility: The quinazolinone-thiazole core may reduce aqueous solubility compared to pyrazole or tetrazole analogues () due to increased aromaticity .
  • Lipophilicity : The CF₃ group (logP ~2.5) increases lipophilicity versus sulfonyl (logP ~1.8) or diphenylmethyl (logP ~4.0) substituents, impacting blood-brain barrier penetration .

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